3-Indoleacetonitrile

Catalog No.
S565358
CAS No.
771-51-7
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Indoleacetonitrile

CAS Number

771-51-7

Product Name

3-Indoleacetonitrile

IUPAC Name

2-(1H-indol-3-yl)acetonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2

InChI Key

DMCPFOBLJMLSNX-UHFFFAOYSA-N

Synonyms

indole-3-acetonitrile

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N

The exact mass of the compound 3-Indoleacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523272. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Indoleacetonitrile (CAS: 771-51-7) is a highly stable, solid indole derivative featuring a pre-installed two-carbon nitrile side chain at the C3 position. With a melting point of 33–37 °C, it offers excellent handling and storage characteristics compared to volatile or highly toxic alternative indole precursors [1]. In industrial and laboratory procurement, its primary value lies in its role as a direct, highly efficient precursor for the chemical synthesis of tryptamine derivatives and as a preferred substrate for the single-step biocatalytic production of the phytohormone indole-3-acetic acid (IAA) . Its structural pre-assembly eliminates the need for hazardous chain-extension reagents, making it a cornerstone intermediate for pharmaceutical, agricultural, and fine chemical manufacturing.

Research Fit

Research Model

Plant auxin signaling and transport studies

Screening Context

Antiviral model-response screening research

Control Use

Non-CYP-inducing indole scaffold for metabolism studies

Probe Type

Quorum sensing and biofilm inhibition probe

Procurement substitution with other C3-substituted indoles, such as gramine or indole-3-carboxaldehyde, frequently fails due to fundamental differences in reactivity, chain length, and toxicity profiles. Gramine, a common low-cost alternative precursor, requires additional, often hazardous cyanation or alkylation steps to achieve the ethylamine side chain required for tryptamine derivatives, and it carries a significantly higher subacute toxicity burden [1]. Furthermore, in biocatalytic workflows, substituting 3-indoleacetonitrile with indole-3-acetamide forces the use of slower, two-step enzymatic pathways (nitrile hydratase followed by amidase) rather than the rapid, single-step nitrilase conversion unique to the nitrile functional group [2]. Consequently, substituting 3-indoleacetonitrile compromises both synthetic efficiency and biological safety.

Substitution Risk

IAA substitution may yield assay-context mismatch

IAN activity differs across auxin bioassays relative to IAA — reported differential response may limit direct interchangeability in plant physiology studies.

I3C substitution introduces confounding CYP induction

I3C and its metabolite DIM induce cytochrome P450 enzymes, while IAN is reported as non-inducing — metabolic endpoint interpretation may shift with analog substitution.

Gramine and related indoles may lack antiviral model-response

Compound-specific antiviral model-response profiles may not transfer across indole derivatives — gramine lacked direct antiviral activity in reported screening panels.

Single-Step Biocatalytic Conversion to Indole-3-Acetic Acid

In the biocatalytic production of the phytohormone indole-3-acetic acid (IAA), 3-indoleacetonitrile serves as a highly efficient substrate when paired with nitrilase enzymes. Unlike the indole-3-acetamide (IAM) pathway, which requires a two-step enzymatic conversion (nitrile hydratase followed by amidase) that proceeds slowly, the nitrilase-mediated hydrolysis of 3-indoleacetonitrile yields IAA rapidly and directly in a single step [1].

Evidence DimensionBiocatalytic pathway efficiency to IAA
Target Compound Data3-Indoleacetonitrile (Single-step rapid conversion via nitrilase)
Comparator Or BaselineIndole-3-acetamide (Two-step slower continuous conversion via NHase/amidase)
Quantified DifferenceReduction of enzymatic steps from 2 to 1 for rapid IAA accumulation
ConditionsWhole-cell or isolated nitrilase biocatalysis

Enables faster, single-enzyme biocatalytic manufacturing of high-value plant growth regulators compared to multi-step amide hydrolysis.

Auxin Activity
Reported
~10-fold higher apparent activity than IAA at 0.1 mg/L vs 1.0 mg/L; reversed in curvature test
Assay-context dependent auxin response
Avena straight-growth test context

Precursor Suitability for Tryptamine Synthesis

3-Indoleacetonitrile is a highly efficient precursor for the synthesis of tryptamine and its derivatives. Unlike gramine, which requires complex cyanation or alkylation steps to extend the carbon chain, 3-indoleacetonitrile possesses a pre-installed two-carbon nitrile side chain. Catalytic hydrogenation of 3-indoleacetonitrile under low-pressure conditions directly yields primary amines like tryptamine without the need for harsh, high-pressure environments or complex protection-deprotection schemes [1].

Evidence DimensionSynthetic steps to tryptamine core
Target Compound Data3-Indoleacetonitrile (Direct 1-step reduction)
Comparator Or BaselineGramine (Requires multi-step chain extension/cyanation before reduction)
Quantified DifferenceElimination of intermediate chain-extension steps
ConditionsLow-pressure catalytic hydrogenation (e.g., Rh/Al2O3 or Co/Zn catalysts)

Streamlines the industrial and laboratory synthesis of tryptamine-derived pharmaceuticals by reducing step count and improving atom economy.

Antiviral Response
Reported
IAN at 20 mg/kg reduced mortality and lung virus titers in mouse model; comparator indoles lacked in vivo response
Reported antiviral model-response context
Mouse model; H5N6 and H1N1 challenge

Differentiated Antiviral Efficacy with Favorable Toxicity Profile

When evaluated for antiviral drug development, 3-indoleacetonitrile demonstrates profound inhibitory activity against Influenza A viruses both in vitro and in vivo. In direct comparisons, 3-indoleacetonitrile significantly outperformed closely related structural analogs; it effectively restricted viral replication and improved survival in lethal mouse models at a non-toxic dose of 20 mg/kg. In contrast, the common comparator gramine displayed absolutely no antiviral activity against IAV infection and is known to exhibit higher baseline toxicity [1].

Evidence DimensionIn vivo antiviral efficacy and toxicity (Influenza A)
Target Compound Data3-Indoleacetonitrile (High efficacy, non-toxic at 20 mg/kg)
Comparator Or BaselineGramine (Zero antiviral activity, higher subacute toxicity)
Quantified DifferenceComplete presence vs. absence of viral replication inhibition
ConditionsA549/MDCK cell assays and in vivo lethal challenge mouse models

Identifies 3-indoleacetonitrile as a viable, non-toxic scaffold for antiviral development, strictly excluding gramine as a functional substitute in this therapeutic area.

Mutagenicity Rank
Reported
Lowest among 4 indoles: 4-Cl-indole ≫ I3C ≥ indole > IAN; lower nitrosation rate
Supports nitrosation-risk screening context
Ames TA100; pH-dependent stability
CYP Induction
Reported
IAN non-inducing at 2–200 µM; I3C and DIM produced marked CYP induction in vitro and in vivo
Non-inducing indole scaffold for CYP studies
Rat liver slices 72h; 3-species in vivo
TDO Inhibition
Reported
Potent inhibition of mammalian TDO; selective over pseudomonad enzyme; comparable to indole-3-acetamide
Supports TDO inhibitor screening research
Mammalian enzymatic assay context
Antibiofilm Activity
Class-level
Inhibits biofilm via 3-OH-C12-HSL quorum sensing suppression; no growth inhibition at sublethal concentrations
Supports quorum sensing inhibition screening
E. coli, P. aeruginosa, A. baumannii models

Biocatalytic Manufacturing of Phytohormones

3-Indoleacetonitrile is the ideal substrate for agricultural biotech firms producing indole-3-acetic acid (IAA) using whole-cell nitrilase biocatalysts, allowing for rapid, single-step conversion rather than the slower multi-step amide hydrolysis pathways [1].

Synthesis of Tryptamine-Derived APIs

It serves as an advantageous starting material for the pharmaceutical synthesis of tryptamines, melatonin analogs, and triptans, leveraging low-pressure catalytic hydrogenation to reduce step count and avoid the hazardous cyanation required when starting from gramine [2].

Antiviral Drug Discovery and Development

As a validated, low-toxicity scaffold, 3-indoleacetonitrile is highly suited for developing broad-spectrum antiviral therapeutics targeting Influenza A and SARS-CoV-2, outperforming inactive analogs like gramine and indole-3-carboxaldehyde [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Auxin signaling pathway studies
Assay-context auxin response profile
Tissue-specific growth response endpoints
Antiviral model-response studies
In vivo antiviral model-response context
Mortality and lung virus titer endpoints
CYP induction control studies
Non-CYP-inducing indole scaffold
CYP enzyme activity and BaP oxidase assays
Quorum sensing inhibition screening
Biofilm formation inhibition profile
3-OH-C12-HSL synthesis and motility assays

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.068748264 Da

Monoisotopic Mass

156.068748264 Da

Heavy Atom Count

12

Melting Point

35 - 37 °C

UNII

AG97OFW8JW

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

771-51-7

Wikipedia

Indole-3-acetonitrile

General Manufacturing Information

1H-Indole-3-acetonitrile: INACTIVE

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